molecular formula C10H9IN4O B11073539 2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B11073539
M. Wt: 328.11 g/mol
InChI Key: QNZVWLOBFBINBD-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Acetamide Formation: The iodinated pyrazole is reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: The compound can be used to study biological processes and pathways, particularly those involving pyrazole or pyridine derivatives.

    Chemical Biology: It can serve as a probe or tool compound to investigate the function of specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide
  • 2-(4-chloro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide
  • 2-(4-fluoro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The iodine atom can participate in halogen bonding, which can be exploited in the design of new materials or drug candidates. Additionally, the compound’s structure allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H9IN4O

Molecular Weight

328.11 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C10H9IN4O/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9/h1-6H,7H2,(H,14,16)

InChI Key

QNZVWLOBFBINBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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